molecular formula C32H38N2O6 B11548864 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate

2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate

Cat. No.: B11548864
M. Wt: 546.7 g/mol
InChI Key: BEXMWFXCNOJJQK-HNSNBQBZSA-N
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Description

2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHOXYBENZOATE is a complex organic compound characterized by its unique structure, which includes methoxy groups, a phenyl ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the Phenoxy Acetamide Intermediate: This involves the reaction of 4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOL with acetic anhydride to form the phenoxy acetamide.

    Condensation Reaction: The phenoxy acetamide is then reacted with 2-METHOXY-4-FORMYLPHENOL in the presence of a suitable catalyst to form the imine intermediate.

    Esterification: The final step involves the esterification of the imine intermediate with 3-METHOXYBENZOIC ACID to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-METHOXYBENZOATE is unique due to its specific structural features, such as the presence of the 2,4,4-TRIMETHYLPENTAN-2-YL group and the combination of methoxy and benzoate functionalities. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H38N2O6

Molecular Weight

546.7 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C32H38N2O6/c1-31(2,3)21-32(4,5)24-12-14-25(15-13-24)39-20-29(35)34-33-19-22-11-16-27(28(17-22)38-7)40-30(36)23-9-8-10-26(18-23)37-6/h8-19H,20-21H2,1-7H3,(H,34,35)/b33-19+

InChI Key

BEXMWFXCNOJJQK-HNSNBQBZSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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